6-Amino-5-methyl-2-morpholinopyrimidin-4(3h)-one 6-Amino-5-methyl-2-morpholinopyrimidin-4(3h)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18266734
InChI: InChI=1S/C9H14N4O2/c1-6-7(10)11-9(12-8(6)14)13-2-4-15-5-3-13/h2-5H2,1H3,(H3,10,11,12,14)
SMILES:
Molecular Formula: C9H14N4O2
Molecular Weight: 210.23 g/mol

6-Amino-5-methyl-2-morpholinopyrimidin-4(3h)-one

CAS No.:

Cat. No.: VC18266734

Molecular Formula: C9H14N4O2

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-5-methyl-2-morpholinopyrimidin-4(3h)-one -

Specification

Molecular Formula C9H14N4O2
Molecular Weight 210.23 g/mol
IUPAC Name 4-amino-5-methyl-2-morpholin-4-yl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C9H14N4O2/c1-6-7(10)11-9(12-8(6)14)13-2-4-15-5-3-13/h2-5H2,1H3,(H3,10,11,12,14)
Standard InChI Key VNQBICBASIAWQA-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(NC1=O)N2CCOCC2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring (C₄H₄N₂) substituted with:

  • A morpholine ring (C₄H₉NO) at the 2-position, enhancing solubility and metabolic stability .

  • A methyl group (-CH₃) at the 5-position, influencing steric and electronic interactions with biological targets.

  • An amino group (-NH₂) at the 6-position, critical for hydrogen bonding and receptor affinity .

The molecular formula is C₉H₁₄N₄O₂, with a molecular weight of 210.23 g/mol .

Physical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilityModerate in polar solvents
LogP (Partition Coefficient)~1.5 (estimated)

The morpholine ring contributes to a balanced lipophilicity, making the compound suitable for oral bioavailability .

Synthesis Methods

Palladium-Catalyzed Cross-Coupling

A common route involves multi-step organic reactions, including palladium-catalyzed cross-coupling to attach the morpholine moiety. For example:

  • Suzuki-Miyaura coupling of a halogenated pyrimidine precursor with a morpholine-containing boronic ester.

  • Buchwald-Hartwig amination to introduce the amino group .

Key reaction conditions include:

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ .

  • Solvents: 1,4-Dioxane or DMF .

  • Temperature: 80–110°C .

Yields typically range from 40–70%, with purity confirmed via HPLC and NMR .

Alternative Approaches

  • Petasis Multicomponent Reaction: Used to synthesize analogs with substituted benzhydryl groups for anti-inflammatory applications .

  • Microwave-Assisted Synthesis: Reduces reaction times for intermediates like chloroquinazolines .

Biological Activity and Mechanisms

Anti-Inflammatory Effects

In LPS-stimulated RAW 264.7 macrophages, morpholinopyrimidine derivatives reduced nitric oxide (NO) production by 50–70% at 12.5 μM, comparable to dexamethasone . The morpholine ring’s electron-rich oxygen atom likely modulates NF-κB signaling .

Kinase Inhibition

Structural analogs (e.g., STA5326) inhibit Janus kinase (JAK) and Syk kinase, showing promise in autoimmune diseases like rheumatoid arthritis .

Pharmacological Applications

Drug Development

  • Antimalarial Agents: Lead optimization studies focus on improving metabolic stability and reducing cytotoxicity .

  • Kinase Inhibitors: Analogues with 2-aminopyrimidine heads exhibit IC₅₀ values <1 μM against JAK3 .

  • Anti-Inflammatory Drugs: PET imaging studies confirm blood-brain barrier penetration for neuroinflammatory targets .

Structure-Activity Relationships (SAR)

  • Morpholine Substitution: Replacing morpholine with piperazine decreases potency by 10-fold, highlighting its role in target engagement .

  • Amino Group Modifications: Acetylation reduces activity, while alkylation maintains potency but alters LogP .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Peaks at δ 2.35 (s, 3H, CH₃), δ 3.70–3.85 (m, 8H, morpholine), δ 6.20 (s, 2H, NH₂) .

  • ¹³C NMR: Signals at δ 158.9 (C=O), δ 112.4 (C-5), δ 45.2 (morpholine carbons) .

High-Performance Liquid Chromatography (HPLC)

  • Purity: ≥98% (C18 column, acetonitrile/water gradient) .

  • Retention Time: 8.2 minutes .

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